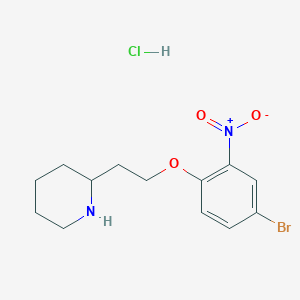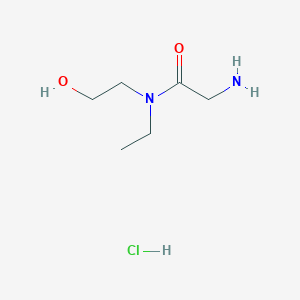![molecular formula C7H9N3 B1441856 5,6,7,8-四氢吡啶并[3,4-b]吡嗪 CAS No. 405162-62-1](/img/structure/B1441856.png)
5,6,7,8-四氢吡啶并[3,4-b]吡嗪
概述
描述
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is a nitrogen-containing heterocyclic compound. It is a bicyclic structure that combines a pyridine ring and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
科学研究应用
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine typically involves cyclization reactions. One common method includes the reaction of pyridine derivatives with hydrazine or its derivatives under controlled conditions. For instance, the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in these processes .
化学反应分析
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of tetrahydropyrido derivatives.
Substitution: Formation of N-alkylated derivatives.
作用机制
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrido[4,3-d]pyrimidine: Another bicyclic compound with similar structural features.
Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: A related compound with a triazole ring fused to a pyrazine ring.
Uniqueness
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONSZGOXQPNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405162-62-1 | |
| Record name | 5H,6H,7H,8H-pyrido[3,4-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the lithium borohydride catalyzed reduction in the synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?
A1: The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine relies heavily on the conversion of Pyrido [3,4-b]pyrazine to Ethyl-pyrido[3,4-b]pyrazine-6(5H)-carboxylate (2). [] This crucial step, facilitated by lithium borohydride, is key to achieving a high overall yield of the target compound. Optimizing the reaction conditions for this conversion directly influences the efficiency and success of the entire synthesis process. []
Q2: How does the structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives relate to their activity as HB-EGF shedding inhibitors?
A2: While specific details on the structure-activity relationship are not provided in the abstracts, research indicates that modifications to the 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine core structure can significantly impact its ability to inhibit HB-EGF shedding. [] This suggests that exploring different substituents and modifications on this scaffold is crucial for optimizing the potency and selectivity of potential therapeutic agents targeting HB-EGF shedding.
Q3: What insights can QSAR models provide for developing new 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine derivatives with improved GPCR-6 inhibitory activity?
A3: QSAR models, particularly those developed using 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives, can help identify critical physicochemical properties influencing GPCR-6 inhibition. [] By correlating these properties with biological activity, researchers can predict the potency of novel derivatives and guide the design of compounds with enhanced binding affinity to human cAMP-dependent protein kinase A. This approach, coupled with in silico methods like molecular docking and dynamics simulations, can expedite the discovery of lead molecules with improved GPCR-6 inhibitory profiles and bioavailability for potential therapeutic development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
![3-[(2-Ethoxyethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441776.png)
![2-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441777.png)
![2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1441778.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)
![4-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441784.png)
![3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441788.png)
![4-[2-(3-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441790.png)
![3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441791.png)
![3-{[(3,5-Difluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441793.png)


![3-[(2,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441796.png)
